molecular formula C27H29NO11 B1662922 Doxorubicin CAS No. 23214-92-8

Doxorubicin

Cat. No.: B1662922
CAS No.: 23214-92-8
M. Wt: 543.5 g/mol
InChI Key: AOJJSUZBOXZQNB-TZSSRYMLSA-N
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Mechanism of Action

Target of Action

Doxorubicin, a widely used drug in cancer chemotherapy, is known to bind to DNA-associated enzymes and intercalate with DNA base pairs . It targets multiple molecular targets to produce a range of cytotoxic effects .

Mode of Action

This compound exerts its effect through DNA intercalation , which eventually leads to DNA damage and the generation of reactive oxygen species . It inhibits the enzyme topoisomerase II , causing DNA damage and induction of apoptosis . It also intercalates at points of local uncoiling of the double helix .

Biochemical Pathways

This compound influences various biochemical pathways. It activates molecular signals from AMPK (AMP-activated protein kinase inducing apoptosis) to influence the Bcl-2/Bax apoptosis pathway . By altering the Bcl-2/Bax ratio, downstream activation of different caspases can occur, resulting in apoptosis . This compound also induces ferroptosis , a major form of cell death in its cytotoxicity .

Pharmacokinetics

Various parenteral this compound formulations, such as liposomes, polymeric micelles, polymeric nanoparticles, and polymer-drug conjugates, have been developed to increase its therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action include the generation of reactive oxygen species, DNA damage, inhibition of topoisomerase II, and induction of apoptosis . It also induces apoptosis and necrosis in healthy tissue, causing toxicity in the brain, liver, kidney, and heart .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compoundRather, the level of orthophosphate salt is the main factor influencing the initial burst effect and drug release . Moreover, hypoxic areas of tumors are characterized by acidification, which is likely the environmental factor influencing the accumulation of this compound .

Biochemical Analysis

Biochemical Properties

Doxorubicin plays a crucial role in biochemical reactions by interacting with several key biomolecules. It intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase II, an enzyme essential for DNA replication and transcription . This interaction leads to the generation of reactive oxygen species, causing oxidative damage to cellular components . Additionally, this compound binds to various proteins, including histones and transcription factors, further affecting gene expression and cellular function .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It induces DNA damage, leading to cell cycle arrest and apoptosis . In cancer cells, this compound triggers the activation of apoptotic pathways, including the Bcl-2/Bax pathway, resulting in programmed cell death . The compound also impairs mitochondrial function, leading to the generation of reactive oxygen species and further promoting cell death . In addition to its cytotoxic effects, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall anticancer activity .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. Upon entering the cell, this compound intercalates into DNA, disrupting the DNA structure and inhibiting the activity of topoisomerase II . This inhibition prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately cell death . This compound also generates reactive oxygen species, causing oxidative damage to cellular components, including lipids, proteins, and DNA . Furthermore, this compound induces the activation of apoptotic pathways, including the Bcl-2/Bax pathway, resulting in programmed cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its efficacy can decrease due to degradation and the development of drug resistance . Long-term exposure to this compound can lead to chronic cardiotoxicity, characterized by mitochondrial dysfunction and oxidative stress . In vitro and in vivo studies have shown that this compound’s cytotoxic effects are time-dependent, with prolonged exposure leading to increased cell death and tissue damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound induces apoptosis in cancer cells without causing significant toxicity to normal tissues . At high doses, this compound can cause severe cardiotoxicity, characterized by mitochondrial damage, oxidative stress, and cell death . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . Studies in animal models have highlighted the importance of dose optimization to minimize adverse effects while maintaining anticancer efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways, including one-electron reduction, two-electron reduction, and deglycosidation . The compound is metabolized by enzymes such as cytochrome P450 reductase and aldo-keto reductase, leading to the formation of active and inactive metabolites . These metabolic pathways influence the pharmacokinetics and toxicity of this compound, affecting its overall efficacy and safety . Additionally, this compound can alter metabolic flux and metabolite levels, further impacting cellular function .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is taken up by cells via passive diffusion and active transport, involving transporters such as P-glycoprotein . Once inside the cell, this compound is distributed to different organelles, including the nucleus, mitochondria, and lysosomes . The localization and accumulation of this compound within specific cellular compartments influence its cytotoxic effects and overall efficacy .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound primarily localizes to the nucleus, where it intercalates into DNA and inhibits topoisomerase II . Additionally, this compound accumulates in mitochondria, leading to mitochondrial dysfunction and the generation of reactive oxygen species . The compound can also be found in lysosomes, where it contributes to lysosomal membrane permeabilization and cell death . Targeting signals and post-translational modifications may direct this compound to specific compartments, influencing its subcellular distribution and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Doxorubicin is synthesized from daunorubicin, another anthracycline antibiotic. The synthesis involves several steps, including glycosylation, oxidation, and methylation. The key intermediate in the synthesis is daunorubicin, which undergoes hydroxylation to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves fermentation using the bacterium Streptomyces peucetius. The fermentation process is followed by extraction and purification steps to isolate this compound. Advanced techniques such as remote loading and PEGylation are used to enhance the stability and efficacy of this compound liposomes .

Chemical Reactions Analysis

Types of Reactions: Doxorubicin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to bind to DNA-associated enzymes and intercalate with DNA base pairs, leading to DNA damage .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed: The major products formed from the reactions of this compound include its metabolites, which are excreted through urine and feces. These metabolites are formed through processes such as hydroxylation and glycosylation .

Scientific Research Applications

Doxorubicin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is extensively used as a chemotherapeutic agent to treat various cancers. Research has focused on improving its efficacy and reducing its side effects through the development of novel drug delivery systems such as liposomes, nanoparticles, and polymeric micelles .

In biology, this compound is used to study the mechanisms of DNA damage and repair, as well as the cellular responses to oxidative stress. In chemistry, it serves as a model compound for studying the interactions between small molecules and DNA .

Properties

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJJSUZBOXZQNB-TZSSRYMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25316-40-9 (hydrochloride)
Record name Doxorubicin [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID8021480
Record name Doxorubicin
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Molecular Weight

543.5 g/mol
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Physical Description

Solid
Record name Doxorubicin
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Solubility

Soluble, 2% sol in water; soluble in aqueous alcohols; moderately soluble in anhydrous methanol; insoluble in non-polar organic solvents, 1.18e+00 g/L
Record name Doxorubicin
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Mechanism of Action

Doxorubicin has antimitotic and cytotoxic activity through a number of proposed mechanisms of action: Doxorubicin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes., Doxorubicin hydrochloride is an antineoplastic antibiotic with pharmacologic actions similar to those of daunorubicin. Although the drug has anti-infective properties, its cytotoxicity precludes its use as an anti-infective agent. The precise and/or principal mechanism(s) of the antineoplastic action of doxorubicin is not fully understood. It appears that the cytotoxic effect of the drug results from a complex system of multiple modes of action related to free radical formation secondary to metabolic activation of the doxorubicin by electron reduction, intercalation of the drug into DNA, induction of DNA breaks and chromosomal aberrations, and alterations in cell membranes induced by the drug. Evidence from in vitro studies in cells treated with doxorubicin suggests that apoptosis (programmed cell death) also may be involved in the drug's mechanism of action. These and other mechanisms (chelation of metal ions to produce drug-metal complexes) also may contribute to the cardiotoxic effects of the drug., Doxorubicin undergoes enzymatic 1- and 2-electron reduction to the corresponding semiquinone and dihydroquinone. 7-Deoxyaglycones are formed enzymatically by 1-electron reduction, and the resulting semiquinone free radical reacts with oxygen to produce the hydroxyl radical in a cascade of reactions; this radical may lead to cell death by reacting with DNA, RNA, cell membranes, and proteins. The dihydroquinone that results from 2-electron reduction of doxorubicin also can be formed by the reaction of 2 semiquinones. In the presence of oxygen, dihydroquinone reacts to form hydrogen peroxide, and in its absence, loses its sugar and gives rise to the quinone methide, a monofunctional alkylating agent with low affinity for DNA. The contribution of dihydroquinone and the quinone methide to the cytotoxicity of doxorubicin is unclear. Experimental evidence indicates that doxorubicin forms a complex with DNA by intercalation between base pairs, causing inhibition of DNA synthesis and DNA-dependent RNA synthesis by the resulting template disordering and steric obstruction. Doxorubicin also inhibits protein synthesis. Doxorubicin is active throughout the cell cycle including the interphase., Several anthracycline-induced effects may contribute to the development of cardiotoxicity. In animals, anthracyclines cause a selective inhibition of cardiac muscle gene expression for ?-actin, troponin, myosin light-chain 2, and the M isoform of creatine kinase, which may result in myofibrillar loss associated with anthracycline-induced cardiotoxicity. Other potential causes of anthracycline-induced cardiotoxicity include myocyte damage from calcium overload, altered myocardial adrenergic function, release of vasoactive amines, and proinflammatory cytokines. Limited data indicate that calcium-channel blocking agents (eg, prenylamine) or beta-adrenergic blocking agents may prevent calcium overload ... It has been suggested that the principal cause of anthracycline-induced cardiotoxicity is associated with free radical damage to DNA., Anthracyclines intercalate DNA, chelate metal ions to produce drug-metal complexes, and generate oxygen free radicals via oxidation-reduction reactions. Anthracyclines contain a quinone structure that may undergo reduction via NADPH-dependent reactions to produce a semiquinone free radical that initiates a cascade of oxygen-free radical generation. It appears that the metabolite, doxorubicinol, may be the moiety responsible for cardiotoxic effects, and the heart may be particularly susceptible to free-radical injury because of relatively low antioxidant concentrations. ... Chelation of metal ions, particularly iron, by the drug results in a doxorubicin-metal complex that catalyzes the generation of reactive oxygen free radicals, and the complex is a powerful oxidant that can initiate lipid peroxidation in the absence of oxygen free radicals. This reaction is not blocked by free-radical scavengers, and probably is the principal mechanism of anthracycline-induced cardiotoxicity., The effect of doxorubicin on reactive oxygen metb in rat heart was investigated. It produced oxygen radicals in heart homogenate, sarcoplasmic reticulum, mitochondria, and cytosol, the major sites of cardiac damage. Superoxide prodn in heart sarcosomes and the mitochondrial fraction was incr. Apparently, free radical formation by doxorubicin, which occurs in the same myocardial compartments that are subject to drug-induced tissue injury, may damage the heart by exceeding the oxygen radical detoxifying capacity of cardiac mitochondria and sarcoplasmic reticulum.
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Impurities

(8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione, (8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(bromoacetyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione, Daunorubicin, Doxorubicinone
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Color/Form

Red, crystalline solid

CAS No.

23214-92-8
Record name Doxorubicin
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Melting Point

229-231 °C, 230 °C, MELTING POINT: 205 °C WITH DECOMP; PKA: 8.22; ALMOST ODORLESS; HYGROSCOPIC /HYDROCHLORIDE/, 204 - 205 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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